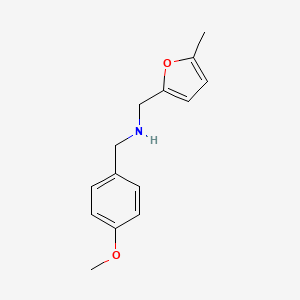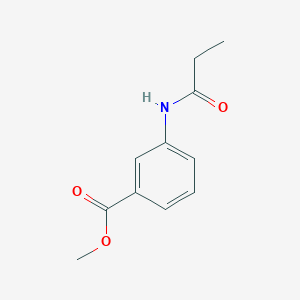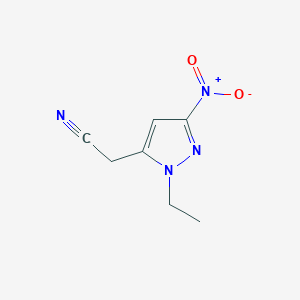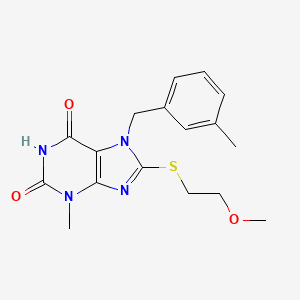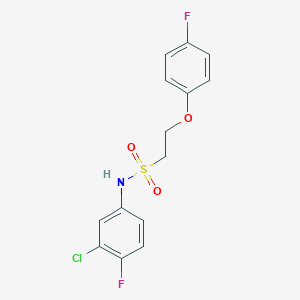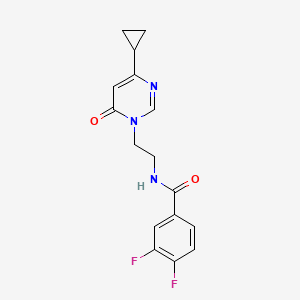
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has been found to exhibit significant biological activity, particularly as an inhibitor of certain enzymes. In
作用機序
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves the inhibition of specific enzymes. For example, the inhibition of PARP leads to the accumulation of DNA damage, which can cause cell death in cancer cells that are already under stress. Similarly, the inhibition of tankyrase disrupts telomere maintenance, which can also lead to cell death. The inhibition of 5-lipoxygenase leads to a decrease in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, the inhibition of PARP can lead to the accumulation of DNA damage and cell death, while the inhibition of tankyrase can lead to telomere dysfunction and cell death. The inhibition of 5-lipoxygenase can lead to a decrease in the production of leukotrienes and a decrease in the inflammatory response.
実験室実験の利点と制限
One advantage of using N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit these enzymes and study their functions. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation. Additionally, the compound may have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
将来の方向性
There are several future directions for the study of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide. One area of interest is the development of analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the compound's potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the compound's anti-inflammatory properties may be further explored for potential applications in the treatment of inflammatory diseases.
合成法
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves the reaction of 3,4-difluorobenzoic acid with 2-amino-4-cyclopropyl-6-oxypyrimidine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for maximum yield and purity.
科学的研究の応用
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide has been found to exhibit potent inhibitory activity against several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in DNA repair and telomere maintenance, respectively, and their inhibition has been shown to have therapeutic potential in the treatment of cancer and other diseases. This compound has also been investigated as a potential anti-inflammatory agent, as it has been found to inhibit the activity of the enzyme 5-lipoxygenase.
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-4-3-11(7-13(12)18)16(23)19-5-6-21-9-20-14(8-15(21)22)10-1-2-10/h3-4,7-10H,1-2,5-6H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWZACNKANFKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)
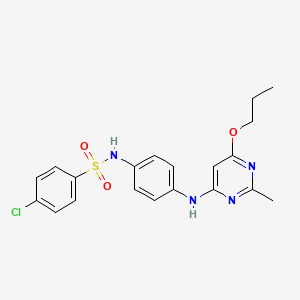
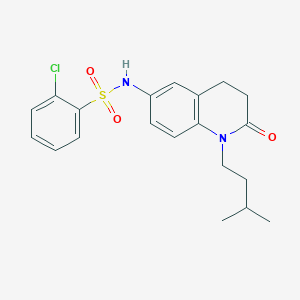
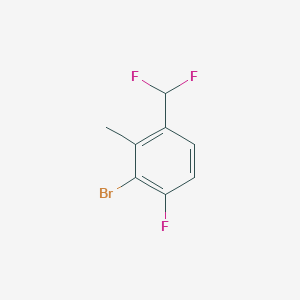
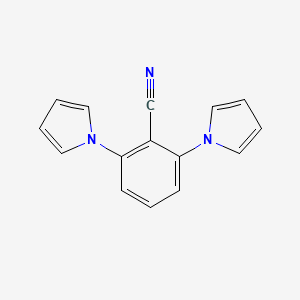
![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)


